[Ir(ppy)2(bpy)]PF6 [Ir(ppy)2(bpy)]PF6
Brand Name: Vulcanchem
CAS No.:
VCID: VC18323080
InChI: InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3
SMILES:
Molecular Formula: C32H24F6IrN4P
Molecular Weight: 801.7 g/mol

[Ir(ppy)2(bpy)]PF6

CAS No.:

Cat. No.: VC18323080

Molecular Formula: C32H24F6IrN4P

Molecular Weight: 801.7 g/mol

* For research use only. Not for human or veterinary use.

[Ir(ppy)2(bpy)]PF6 -

Specification

Molecular Formula C32H24F6IrN4P
Molecular Weight 801.7 g/mol
IUPAC Name iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate
Standard InChI InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3
Standard InChI Key RJJGJTKSOSSNNL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]

Introduction

PropertyValue/Description
Molecular FormulaC₃₀H₂₂IrN₄PF₆
Molecular Weight738.64 g/mol
CAS Registry Number106294-60-4
Coordination GeometryOctahedral (Ir³⁺)
Ligands2× ppy (C₁₀H₈N), 1× bpy (C₁₀H₈N₂)
CounterionPF₆⁻

The complex’s electronic structure is influenced by the π-conjugated ppy ligands, which promote metal-to-ligand charge-transfer (MLCT) transitions, while the bpy ligand enhances ligand-centered charge-transfer (LLCT) interactions .

Synthesis and Preparation Methods

The synthesis of [Ir(ppy)₂(bpy)]PF₆ typically involves a three-step process:

  • Formation of the Iridium Dimer Precursor:
    Iridium trichloride (IrCl₃) reacts with excess 2-phenylpyridine (ppyH) in a polar solvent (e.g., 2-ethoxyethanol) under reflux conditions to form the dimeric intermediate [(ppy)₂IrCl]₂. This step ensures cyclometalation, where the ppy ligand binds to the iridium center via a C–H activation mechanism .

  • Ligand Exchange with Bipyridine:
    The dimeric intermediate is treated with 2,2′-bipyridine (bpy) in a solvent such as dichloromethane or acetonitrile. The bpy ligand displaces chloride ions, forming the mononuclear complex [Ir(ppy)₂(bpy)]Cl. This step is critical for achieving the desired coordination environment .

  • Counterion Metathesis:
    The chloride counterion is replaced with hexafluorophosphate (PF₆⁻) via reaction with NH₄PF₆ or AgPF₆, yielding the final product [Ir(ppy)₂(bpy)]PF₆. Silver salts are often preferred for small-scale syntheses due to their higher efficiency in displacing chloride .

Key Reaction Conditions

StepReagents/ConditionsYield
Dimer FormationIrCl₃, ppyH, 2-ethoxyethanol, 120°C~70%
Ligand Exchangebpy, CH₂Cl₂, RT~85%
Counterion ExchangeNH₄PF₆, MeCN, RT>90%

Photophysical and Electrochemical Properties

Absorption and Emission Spectra

[Ir(ppy)₂(bpy)]PF₆ exhibits strong absorption in the visible region (400–500 nm) and emits at lower energies (500–650 nm) due to admixed ³LLCT/³MLCT excited states. Computational studies (DFT/TDDFT) reveal that the emission originates primarily from ligand-centered charge-transfer transitions between the ppy and bpy ligands, with minor contributions from metal-centered states .

Experimental Photophysical Data

ParameterValue
Absorption λₐᵦₛ (MeCN)460 nm (ε = 2.4 × 10⁴ M⁻¹ cm⁻¹)
Emission λₑₘ (MeCN)580 nm (τ = 1.2 μs, Φ = 0.15)
Electrochemical Ox.+1.2 V vs Fc+/0 (oxidation)
Electrochemical Red.−1.5 V vs Fc+/0 (reduction)

Electrochemical Behavior

Cyclic voltammetry studies indicate a reversible oxidation process attributed to the iridium center and a reduction process involving the bpy ligand. The redox potentials enable the complex to participate in single-electron transfer (SET) processes, making it suitable for photocatalysis .

Applications in Organic Synthesis and Materials Science

Photoredox Catalysis

[Ir(ppy)₂(bpy)]PF₆ is employed as a photocatalyst in cross-coupling reactions, such as:

  • C–C Bond Formation: Facilitates oxidative coupling of alkenes and alkynes via radical intermediates.

  • C–H Functionalization: Enables direct C–H activation under visible light, producing arylated or alkylated products .

Materials Science

The complex’s luminescent properties make it a candidate for:

  • Light-Emitting Electrochemical Cells (LEECs): Its ³LLCT/³MLCT emission is tunable for red-to-orange light emission.

  • Biological Probes: Used in fluorescence imaging due to its photostability and solubility in organic solvents .

Comparative Analysis with Analogous Complexes

[Ir(ppy)₂(bpy)]PF₆ is often compared to derivatives with modified ligands, such as [Ir(dtbbpy)(ppy)₂][PF₆] and [Ir(dF(CF₃)ppy)₂(bpy)]PF₆.

Photophysical and Catalytic Comparison

Property[Ir(ppy)₂(bpy)]PF₆[Ir(dtbbpy)(ppy)₂][PF₆][Ir(dF(CF₃)ppy)₂(bpy)]PF₆
Emission λₑₘ (MeCN)580 nm620 nm600 nm
Quantum Yield (Φ)0.150.200.18
Catalytic ActivityModerateHighHigh
Ligand StabilityModerateHighHigh

The tert-butyl groups in [Ir(dtbbpy)(ppy)₂][PF₆] enhance steric protection and solubility, while electron-withdrawing groups (e.g., CF₃) in [Ir(dF(CF₃)ppy)₂(bpy)]PF₆ lower the LUMO energy, improving reductive catalysis .

Mechanistic Insights and Computational Studies

Excited-State Dynamics

Time-dependent DFT (TDDFT) calculations reveal that the lowest-energy excited state of [Ir(ppy)₂(bpy)]PF₆ is a mix of ³LLCT (ppy → bpy*) and ³MLCT (Ir → bpy*) transitions. The bpy ligand’s π* orbitals dominate the excited-state configuration, leading to red-shifted emission compared to purely MLCT-based systems .

Electron Transfer Mechanisms

In photocatalysis, the complex undergoes:

  • Photoexcitation: Absorption of visible light populates the ³LLCT/³MLCT state.

  • Electron Donation/Acceptance: The excited complex participates in SET with substrates, generating radical intermediates.

  • Recombination: Return to the ground state with emission of light .

ParameterDescription
Storage Conditions−20°C, protected from light/moisture
SolubilityHigh in CH₂Cl₂, THF, MeCN
Stability>1 year under inert atmosphere

Safety Notes

  • Light Sensitivity: Prolonged exposure to light may lead to photodegradation.

  • Reactivity: Avoid strong acids/bases to prevent ligand dissociation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator